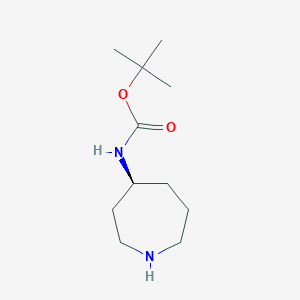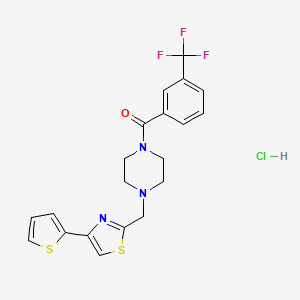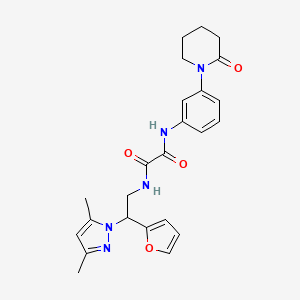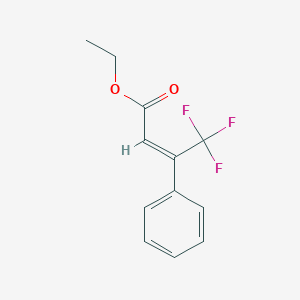
(S)-tert-Butyl azepan-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-tert-Butyl azepan-4-ylcarbamate” is a chemical compound with the CAS Number: 1017575-47-1 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (S)-azepan-4-ylcarbamate .
Synthesis Analysis
The synthesis of “(S)-tert-Butyl azepan-4-ylcarbamate” involves several steps. In one method, benzyl (4S)-4-[(tert-butoxycarbonyl)amino]azepane-1-carboxylate is reacted with 20% palladium hydroxide on carbon in methanol under 40 psi of hydrogen . The reaction mixture is filtered and the filtrate is concentrated under vacuum to obtain the crude title compound . This compound is then used without purification in the next step .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(S)-tert-Butyl azepan-4-ylcarbamate” include a reaction with hydrogen in methanol, followed by a reaction with 20% palladium hydroxide on carbon . The reaction conditions include a pressure of 40 psi of hydrogen and the use of a Parr Shaker .Physical And Chemical Properties Analysis
“(S)-tert-Butyl azepan-4-ylcarbamate” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Process Development
A significant application of (S)-tert-Butyl azepan-4-ylcarbamate is in the field of synthesis and process development. For example, it has been used in the scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor. This synthesis involves a one-pot, two-step telescoped sequence starting from readily available materials, showcasing the compound's utility in efficient chemical processes (Li et al., 2012).
Organic Synthesis Techniques
In organic chemistry, (S)-tert-Butyl azepan-4-ylcarbamate-related compounds have been used in various synthesis techniques. For instance, in the Diels–Alder reaction of 2‐Amido Substituted Furan, derivatives of this compound are used. This reaction is vital for creating complex organic structures, showcasing the compound's role in advanced organic synthesis (Padwa et al., 2003).
Structural Characterization
The compound's derivatives are also utilized in structural characterization studies. For example, a study used 2D heteronuclear NMR experiments to characterize the structure of a related tert-butyl compound, highlighting the role of (S)-tert-Butyl azepan-4-ylcarbamate derivatives in understanding molecular structures (Aouine et al., 2016).
Nucleophilic Reactions
Nucleophilic reactions of derivatives of (S)-tert-Butyl azepan-4-ylcarbamate have been studied, such as the reaction of 5-tert-butyl-2-methoxy-3H-azepine with sodium alkoxides. These studies provide insights into the reactivity and potential applications of these compounds in organic synthesis (Kubota et al., 2003).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(4S)-azepan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUNZAWHSSBPU-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl azepan-4-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)


![1-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2774850.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)

![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)
![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)


